Mono(glucosyluronic acid)bilirubin

Description

Properties

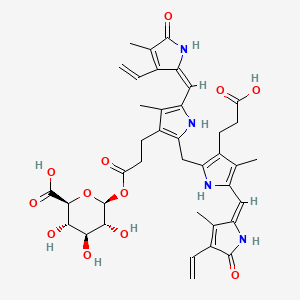

Molecular Formula |

C39H44N4O12 |

|---|---|

Molecular Weight |

760.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[2-[[3-(2-carboxyethyl)-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C39H44N4O12/c1-7-20-19(6)36(50)43-27(20)14-25-18(5)23(10-12-31(46)54-39-34(49)32(47)33(48)35(55-39)38(52)53)29(41-25)15-28-22(9-11-30(44)45)17(4)24(40-28)13-26-16(3)21(8-2)37(51)42-26/h7-8,13-14,32-35,39-41,47-49H,1-2,9-12,15H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)(H,52,53)/b26-13+,27-14+/t32-,33-,34+,35-,39+/m0/s1 |

InChI Key |

ARBDURHEPGRPSR-GEADQAOESA-N |

SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/5\C(=C(C(=O)N5)C=C)C |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |

Origin of Product |

United States |

Scientific Research Applications

Metabolism and Biochemical Pathways

Mono(glucosyluronic acid)bilirubin is formed through the enzymatic action of UDP-glucuronosyltransferases on bilirubin. This process is crucial for the detoxification and elimination of bilirubin from the body. The formation and metabolism of this compound have been studied extensively:

- Formation Mechanism : Bilirubin is converted to this compound via the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDP-glucuronic acid) catalyzed by microsomal enzymes. This reaction is essential for increasing the solubility of bilirubin, facilitating its excretion in bile .

- Conversion to Diglucuronide : this compound can be further converted to diglucuronide through additional glucuronidation processes, which enhances its excretion efficiency .

Clinical Significance

The clinical implications of this compound are profound, particularly in the context of liver diseases and jaundice:

- Hyperbilirubinemia Management : Elevated levels of unconjugated bilirubin can lead to conditions such as kernicterus in neonates. The administration of therapies that enhance glucuronidation pathways may help manage hyperbilirubinemia effectively .

- Genetic Disorders : Conditions like Gilbert's syndrome and Crigler-Najjar syndrome are characterized by deficiencies in glucuronyl transferases, leading to impaired conversion of bilirubin to its conjugated forms. Understanding the role of this compound in these pathways can inform treatment strategies .

Therapeutic Applications

Research has indicated potential therapeutic uses for this compound:

- Drug Development : Compounds that modulate the activity of UDP-glucuronosyltransferases could be developed to enhance the clearance of bilirubin in patients with liver dysfunction or genetic disorders affecting bilirubin metabolism .

- Diagnostic Marker : The presence and levels of this compound in urine can serve as a diagnostic marker for assessing liver function and the severity of jaundice .

Case Studies

Several case studies illustrate the applications and significance of this compound:

- Case Study on Neonatal Jaundice : In a study involving neonates with jaundice, interventions aimed at enhancing glucuronidation pathways resulted in decreased levels of unconjugated bilirubin and improved clinical outcomes .

- Genetic Studies : Research has identified mutations in the UGT1A1 gene associated with reduced enzyme activity, highlighting the importance of this compound formation in managing genetic predispositions to hyperbilirubinemia .

Comparison with Similar Compounds

Bilirubin Diglucuronide

Structural Differences :

- Contains two glucuronic acid residues esterified to bilirubin’s propionic acid groups.

- Higher molecular weight (792.6 g/mol) compared to bilirubin monoglucuronide (614.5 g/mol).

Functional and Clinical Differences :

- Solubility: Bilirubin diglucuronide is more water-soluble than the monoglucuronide form, facilitating efficient biliary excretion .

- Excretion Ratio: Dominant form in bile (80% vs. 20% for monoglucuronide) .

- Clinical Significance : Elevated levels in obstructive jaundice; measured as "direct bilirubin" in clinical assays .

Table 1: Comparison of Bilirubin Monoglucuronide and Diglucuronide

Unconjugated Bilirubin (Indirect Bilirubin)

Structural Differences :

- No glucuronic acid attachment; retains two propionic acid groups in free form.

Functional and Clinical Differences :

- Solubility : Lipid-soluble, requiring albumin for transport in blood .

- Toxicity : Neurotoxic, capable of crossing the blood-brain barrier in neonates .

- Clinical Conditions : Elevated in Gilbert syndrome (UGT1A1 deficiency) and hemolytic jaundice .

Table 2: Mono/Diglucuronide vs. Unconjugated Bilirubin

Other Bilirubin Esters

Bilirubin can form esters with sugars beyond glucuronic acid, though these are less common:

Key Differences :

- Metabolic Pathways : Xylosides and glucosides may involve distinct UDP-sugar transferases.

- Excretion Efficiency : Glucuronides are preferentially excreted due to higher solubility .

Clinical and Metabolic Implications

- Enzyme Deficiencies: Crigler-Najjar Syndrome: Severe UGT1A1 deficiency leads to unconjugated hyperbilirubinemia . Dubin-Johnson Syndrome: Defective biliary excretion of conjugated bilirubin, including monoglucuronide .

- Drug Interactions: Phenobarbital induces UGT1A1, enhancing glucuronidation and reducing unconjugated bilirubin .

- Diagnostic Challenges: Serum assays measure "direct bilirubin" (mono + diglucuronides) but cannot distinguish individual esters due to technical limitations in separation .

Preparation Methods

Early Chemical Approaches

The first successful chemical synthesis of BMG was reported in 1980, utilizing bilirubin diimidazole and a protected glucuronic acid derivative (1-O-acyl-2,3,4-tri-O-allyl-D-glucopyranuronate) as key intermediates. The process involved:

-

Esterification : Bilirubin diimidazole reacted with the glucuronic acid derivative to form bilirubin mono- and diesters.

-

Oxidation : The esters were oxidized to biliverdin conjugates to prevent isomerization during subsequent steps.

-

Acid Hydrolysis : Mild acidic conditions removed protective allyl groups without inducing acyl migration.

-

Reduction : Biliverdin glucuronides were reduced back to bilirubin glucuronides using sodium dithionite.

This method yielded BMG and bilirubin diglucuronide (BDG) but faced challenges in isolating pure BMG due to competing esterification at both propionic acid side chains. Final products required purification via thin-layer chromatography, with yields limited by side reactions and instability of intermediates.

Enzymatic Synthesis Using Hepatic Microsomes

Human Liver Microsomes

BMG synthesis in human liver homogenates is mediated by UDP-glucuronosyltransferase (UGT1A1) , which transfers glucuronic acid from UDP-glucuronic acid (UDPGA) to bilirubin. Key findings include:

Rat Liver Microsomes

Studies in phenobarbital-induced rats demonstrated enhanced UGT1A1 activity, enabling near-complete conversion of bilirubin (33 μM) to BMG and BDG within 20 minutes. Critical observations:

Gunn Rat Model

Homozygous Gunn rats, lacking functional UGT1A1, failed to produce BMG or BDG, underscoring the enzyme’s necessity. This model remains pivotal for studying genetic deficiencies in bilirubin conjugation.

Modern Analytical Techniques for BMG Characterization

Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS)

A 2024 study established a UPLC-MS protocol for quantifying BMG in biological matrices:

Enzyme Kinetics and Intrinsic Clearance

Michaelis-Menten analysis of human liver microsomes revealed:

Challenges in BMG Preparation

Stability Issues

Purification Difficulties

-

Chromatographic Separation : BMG and BDG co-elute on traditional C18 columns, requiring specialized stationary phases (e.g., phenyl-hexyl).

-

Matrix Effects : Serum albumin binds BMG, complicating extraction; methods include solid-phase extraction with Sephadex LH-20.

Comparative Analysis of Synthesis Methods

Q & A

Q. What enzymatic pathways govern the conjugation of bilirubin with glucuronic acid, and how are they experimentally validated?

The conjugation involves UDP-glucuronosyltransferase (UGT1A1), which transfers glucuronic acid from UDP-glucuronic acid (UDPGA) to bilirubin. UDPGA is synthesized via UDP-glucose dehydrogenase. Experimental validation includes:

- Microsomal assays : Isolate liver microsomes to measure UGT1A1 activity using radiolabeled UDPGA and bilirubin .

- Enzyme induction : Administer phenobarbital to upregulate UGT1A1, then quantify mono- and diglucuronide ratios in bile .

Q. What methodologies are used to quantify mono(glucosyluronic acid)bilirubin in biological samples?

- High-performance liquid chromatography (HPLC) : Separate bilirubin conjugates using reverse-phase columns with UV/Vis detection at 450 nm .

- Fluorescence probes : Design polymers with D-glucuronic acid appendages to bind bilirubin; measure quenching via isothermal titration calorimetry (ITC) .

- Standardization : Prepare bilirubin-albumin complexes in human serum to calibrate assays .

Q. How do researchers distinguish mono- and diglucuronidated bilirubin in experimental models?

- Enzymatic dismutation assays : Incubate bilirubin monoglucuronide (BMG) with plasma membrane fractions to detect diglucuronide (BDG) formation via TLC or mass spectrometry .

- pH-dependent solubility : BMG is less soluble in acidic conditions; differential extraction separates it from BDG .

Advanced Research Questions

Q. What molecular interactions between bilirubin and glucuronic acid affect conjugation efficiency, and how are these studied?

- Steric hindrance : Modify glucuronic acid residues in xyloglucan polymers to assess hydrogen bonding with cellulose analogs (e.g., Tamarind XyG studies). Reduced binding suggests uronic acid sidechains disrupt interactions .

- ITC analysis : Quantify exothermic binding between bilirubin and glucuronic acid-functionalized polymers to model hepatic conjugation .

Q. How do genetic polymorphisms in UGT1A1 influence this compound formation in hepatic disorders?

- Gilbert’s syndrome : Genotype patients for UGT1A1*28 promoter variants (TA repeats); correlate with reduced BMG/BDG ratios via HPLC .

- Knockout models : Use CRISPR-edited hepatocytes to study UGT1A1 dysfunction and compensatory pathways (e.g., β-glucuronidase activity) .

Q. What factors explain discrepancies between in vitro and in vivo bilirubin conjugation kinetics?

- Compartmentalization : In vivo, plasma membrane enzymes (e.g., dismutases) convert BMG to BDG, unlike microsome-only in vitro systems .

- Cofactor availability : Depletion of UDPGA in isolated hepatocytes reduces conjugation rates; supplement with UDPGA regenerating systems .

Q. How does bilirubin interfere with biochemical assays, and what mitigation strategies improve accuracy?

- Spectral interference : Bilirubin absorbs at 405–480 nm, confounding colorimetric assays (e.g., acid phosphatase). Use alternative substrates (e.g., 4-nitrophenyl phosphate) or dual-wavelength correction .

- Protein binding : Bilirubin binds albumin, altering free analyte levels. Pre-treat samples with charcoal or use equilibrium dialysis .

Q. What evolutionary mechanisms explain the diversity of bilirubin conjugation pathways across species?

- Comparative studies : Analyze liverworts (e.g., Physcomitrella) and mammals to trace UGT1A1 gene evolution. Anionic sidechains in primitive XyGs suggest early roles in detoxification .

- Gene duplication : Vertebrate-specific UGT1A subfamily expansion correlates with increased bilirubin complexity .

Methodological Considerations

- Table 1 : Common interferences of bilirubin in clinical assays .

| Analyte | Interference Mechanism | Mitigation Strategy |

|---|---|---|

| Creatinine | Spectral overlap at 505 nm | Enzymatic (creatinase) methods |

| Glucose | Oxidase enzyme inhibition | Hexokinase/glucose-6-phosphate |

| Acid Phosphatase | Azo-adduct formation with FastRed | Use 4-nitrophenyl phosphate |

| Enzyme | Localization | Function |

|---|---|---|

| UDP-glucose dehydrogenase | Cytosol | Synthesizes UDPGA |

| UGT1A1 | Microsomes | Conjugates bilirubin |

| Bilirubin dismutase | Plasma membrane | Converts BMG to BDG |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.